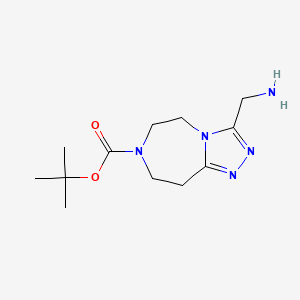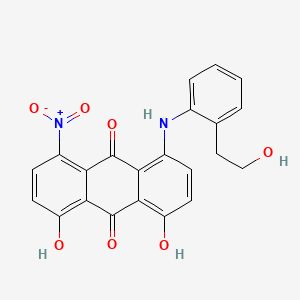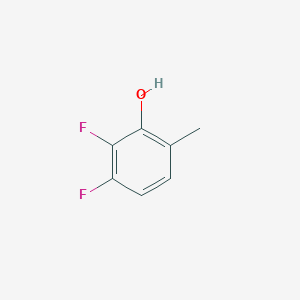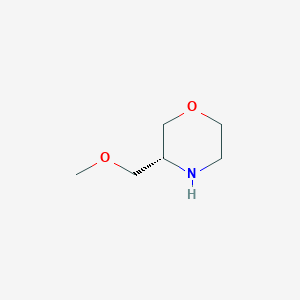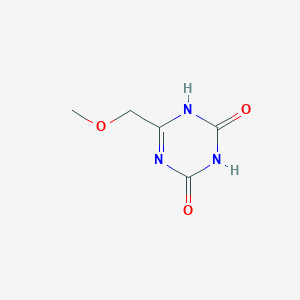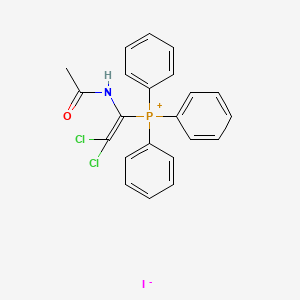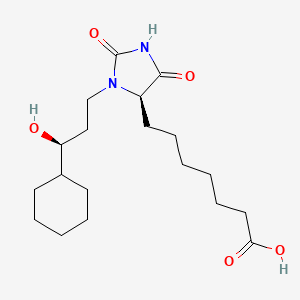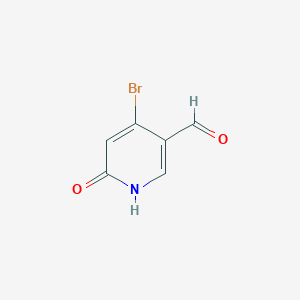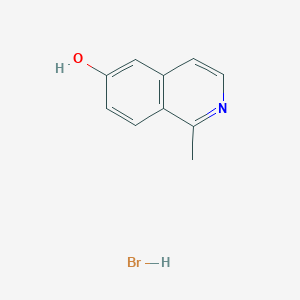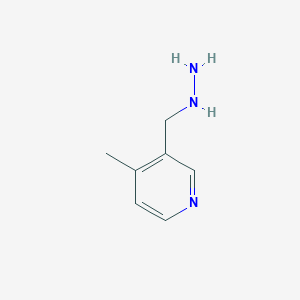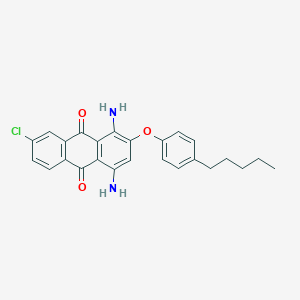![molecular formula C10H13BO3 B13141017 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of a class of compounds known for their unique chemical properties and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its ability to interact with biological molecules and its potential use in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the oxaborole ring followed by the introduction of the hydroxypropyl group. One common method involves the reaction of a suitable benzo[c][1,2]oxaborole precursor with a hydroxypropylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The oxaborole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can result in a variety of functionalized derivatives.
科学研究应用
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
作用机制
The mechanism of action of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the levels of pro-inflammatory cytokines . This interaction is facilitated by the boron atom, which forms a stable complex with the enzyme’s active site.
相似化合物的比较
Similar Compounds
Crisaborole: Another boron-containing compound used in the treatment of atopic dermatitis.
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer properties.
Benzo[c][1,2,5]thiadiazoles: Also studied for their potential as hypoxia inhibitors in cancer therapy.
Uniqueness
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific structural features, such as the hydroxypropyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C10H13BO3 |
|---|---|
分子量 |
192.02 g/mol |
IUPAC 名称 |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propan-1-ol |
InChI |
InChI=1S/C10H13BO3/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,12-13H,2,5-7H2 |
InChI 键 |
UQOMTVGUBBKZNF-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC=C2CCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


